

Solubility Profile of Repaglinide-ethyl-d5 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Repaglinide-ethyl-d5

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This technical guide provides a comprehensive overview of the solubility of **Repaglinide-ethyl-d5** in various organic solvents. Due to the limited availability of quantitative solubility data for the deuterated analog, this document primarily presents data for the parent compound, Repaglinide, as a reference. This guide also includes detailed experimental protocols for solubility determination and visual diagrams of the experimental workflow and the signaling pathway of Repaglinide.

Data Presentation: Solubility of Repaglinide and Repaglinide-ethyl-d5

Quantitative solubility data for **Repaglinide-ethyl-d5** in organic solvents is not readily available in published literature. Qualitative data indicates that **Repaglinide-ethyl-d5** has slight solubility in methanol and chloroform. Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs, which may include slight alterations in solubility.^[1]

The following table summarizes the available quantitative solubility data for the non-deuterated parent compound, Repaglinide.

Solvent	Solubility of Repaglinide (mg/mL)	Citation(s)
Dimethyl Sulfoxide (DMSO)	~30	[2]
Dimethylformamide (DMF)	~30	[2]
Ethanol	~25	[2]
Methanol	Highly soluble	[3]

Note: The solubility of Repaglinide in a 1:4 solution of DMSO:PBS (pH 7.2) is approximately 0.2 mg/mL.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve Repaglinide in DMSO and then dilute with the aqueous buffer of choice.[2]

Experimental Protocols: Solubility Determination

The following protocols are based on established methodologies for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).

Saturation Shake-Flask Method

This is a common and reliable method for determining equilibrium solubility.

a. Materials and Equipment:

- **Repaglinide-ethyl-d5** (or Repaglinide) solid powder
- Selected organic solvents (e.g., DMSO, ethanol, methanol, etc.)
- Stoppered flasks or vials
- Mechanical shaker or agitator with temperature control
- Centrifuge
- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method for concentration measurement.
- Calibrated pH meter (for aqueous-buffered solutions)

b. Procedure:

- Add an excess amount of the solid API to a series of flasks, each containing a known volume of the selected organic solvent. Ensuring an excess of solid is crucial to achieve saturation.
- Tightly stopper the flasks to prevent solvent evaporation.
- Place the flasks in a mechanical shaker with temperature control (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
- After agitation, allow the suspensions to settle.
- Separate the undissolved solid from the solution by centrifugation at a high speed.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Determine the concentration of the dissolved API in the diluted sample using a validated HPLC method or another appropriate analytical technique.
- Calculate the solubility of the API in the solvent, expressed in mg/mL or other suitable units.
- The experiment should be performed in triplicate to ensure the reliability of the results.

Analytical Method Validation

A validated analytical method is crucial for the accurate quantification of the dissolved API. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

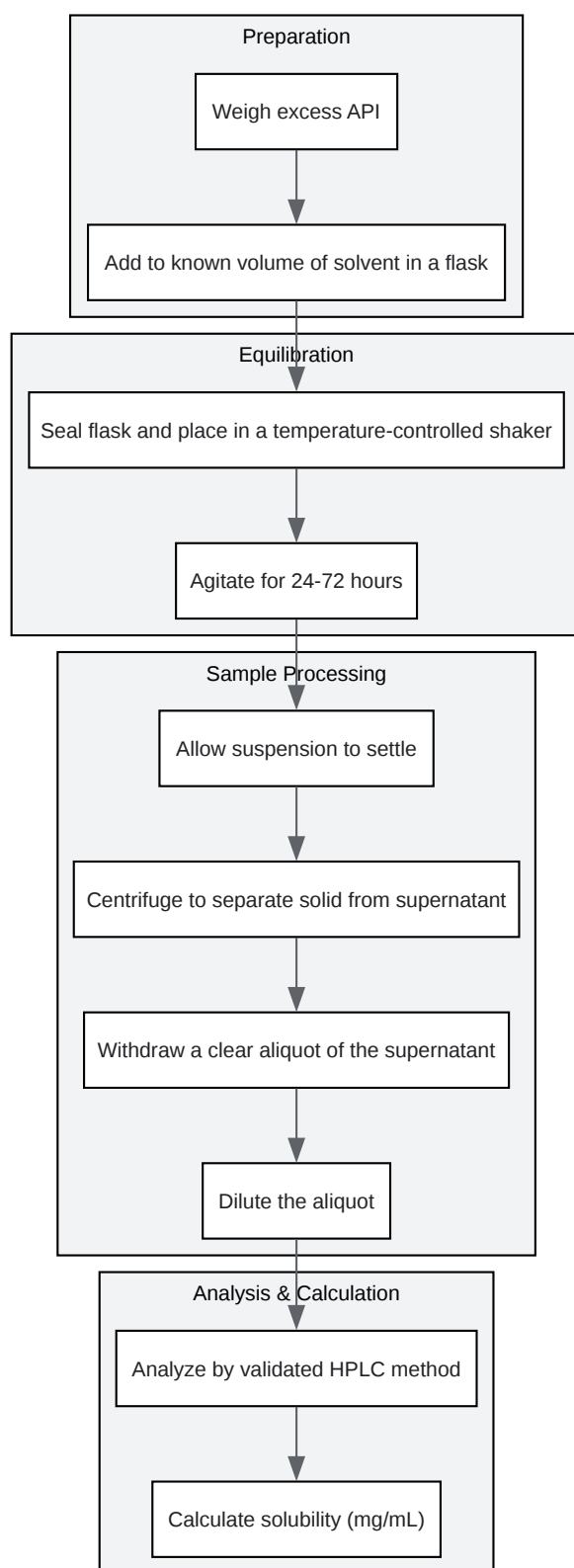
a. HPLC System and Conditions (Example for Repaglinide):

- Column: C18 reverse-phase column
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector at a specific wavelength (e.g., 243 nm or 281.2 nm for Repaglinide).
[2][4]
- Injection Volume: A fixed volume, typically 10-20 μ L.

b. Validation Parameters: The analytical method should be validated for linearity, accuracy, precision (intra-day and inter-day), specificity, and sensitivity (limit of detection and limit of quantification).

Mandatory Visualization

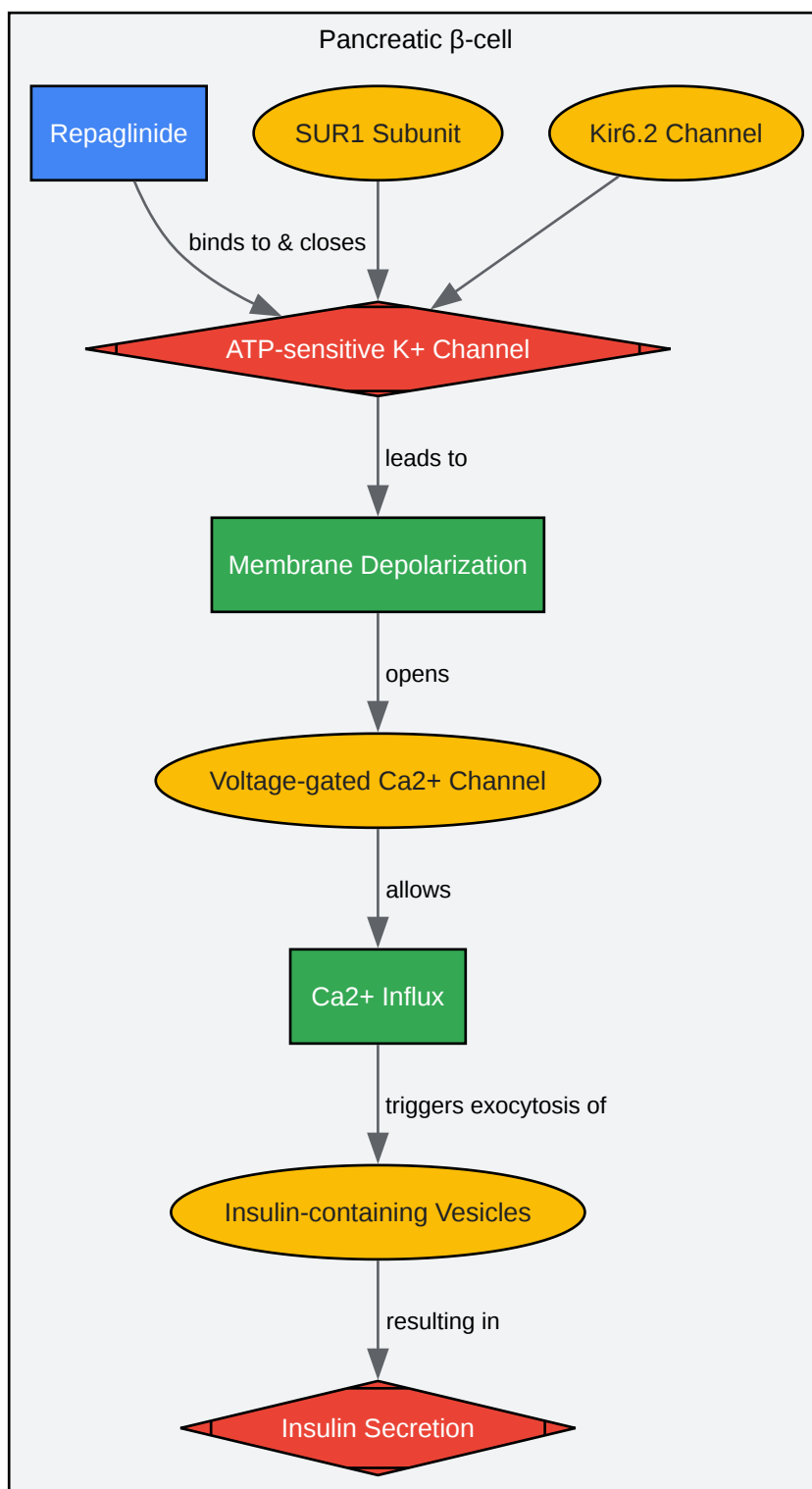
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the equilibrium solubility of an API.

Signaling Pathway of Repaglinide



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Caption: Mechanism of action of Repaglinide in pancreatic β -cells.

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